3-Hydroxy Detomidine-15N2,d2 Hydrochloride
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Overview
Description
3-Hydroxy Detomidine-15N2,d2 Hydrochloride is a biochemical compound used primarily in proteomics research. It is a labeled analogue of 3-Hydroxy Detomidine Hydrochloride, which is a metabolite of Detomidine. Detomidine is an α2-adrenergic agonist used as a sedative in veterinary medicine, particularly for large animals like horses .
Preparation Methods
The synthesis of 3-Hydroxy Detomidine-15N2,d2 Hydrochloride involves the incorporation of isotopic labels (^15N and deuterium) into the Detomidine molecule. The synthetic route typically includes the following steps:
Synthesis of the imidazole ring: The imidazole ring is synthesized using a series of reactions involving nitration, reduction, and cyclization.
Incorporation of isotopic labels: The ^15N and deuterium labels are introduced during the synthesis of the imidazole ring or during subsequent steps.
Formation of the hydrochloride salt: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility
Chemical Reactions Analysis
3-Hydroxy Detomidine-15N2,d2 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can undergo reduction to form a dihydroimidazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
3-Hydroxy Detomidine-15N2,d2 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Detomidine metabolites.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of Detomidine.
Medicine: Utilized in research on the pharmacological effects of Detomidine and its metabolites, particularly in veterinary medicine.
Industry: Applied in the development of new veterinary sedatives and anesthetics .
Mechanism of Action
3-Hydroxy Detomidine-15N2,d2 Hydrochloride exerts its effects by acting as an α2-adrenergic agonist. It binds to α2-adrenergic receptors in the central nervous system, leading to the inhibition of norepinephrine release. This results in sedation, analgesia, and muscle relaxation. The molecular targets include α2-adrenergic receptors, and the pathways involved are related to the modulation of neurotransmitter release .
Comparison with Similar Compounds
3-Hydroxy Detomidine-15N2,d2 Hydrochloride is unique due to its isotopic labeling, which allows for detailed metabolic and pharmacokinetic studies. Similar compounds include:
3-Hydroxy Detomidine Hydrochloride: The non-labeled analogue used in similar research applications.
Detomidine Hydrochloride: The parent compound used as a sedative in veterinary medicine.
Medetomidine: Another α2-adrenergic agonist used as a sedative and analgesic in veterinary medicine
Properties
Molecular Formula |
C12H15ClN2O |
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Molecular Weight |
242.71 g/mol |
IUPAC Name |
[3-[dideuterio((1,3-15N2)1H-imidazol-5-yl)methyl]-2-methylphenyl]methanol;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-9-10(3-2-4-11(9)7-15)5-12-6-13-8-14-12;/h2-4,6,8,15H,5,7H2,1H3,(H,13,14);1H/i5D2,13+1,14+1; |
InChI Key |
JHQUAWVVRURKMP-WKHLXQDESA-N |
Isomeric SMILES |
[2H]C([2H])(C1=C(C(=CC=C1)CO)C)C2=C[15N]=C[15NH]2.Cl |
Canonical SMILES |
CC1=C(C=CC=C1CO)CC2=CN=CN2.Cl |
Origin of Product |
United States |
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